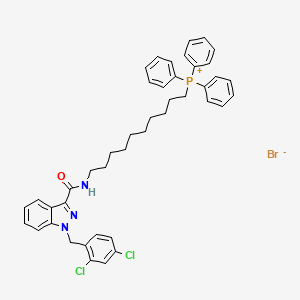
Cbl-b-IN-1
Descripción general
Descripción
Cbl-b-IN-1 is a useful research compound. Its molecular formula is C29H34N6O2 and its molecular weight is 498.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality Cbl-b-IN-1 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cbl-b-IN-1 including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Cbl-b in T Cell Activation : Cbl-b negatively regulates phosphoinositide 3-kinase (PI3K) in T cells in a proteolysis-independent manner, influencing protein recruitment and setting the activation threshold for T lymphocytes (Fang & Liu, 2001).
Cbl-b in Alzheimer's Disease : Cerebrolysin (CBL) has shown efficacy in improving synaptic plasticity and behavioral performance in a transgenic mouse model of Alzheimer's disease by promoting neurogenesis in the hippocampal subgranular zone (Rockenstein et al., 2007).
Cbl-b in Cancer Immunotherapy : Cbl-b deficiency has been observed to enhance antitumor immunity by resisting the suppression mediated by PD-L1/PD-1, suggesting its potential as a target for cancer immunotherapy (Fujiwara et al., 2017).
Cbl-b in Prostate Cancer : Silencing the Cbl-b gene in splenic T lymphocytes has been shown to enhance the immune function of these cells and suppress tumor growth in immune competent mice with RM-1 prostate cancer cell tumors (Shi et al., 2014).
Cbl-b in Memory and Synaptic Plasticity : Cbl-b null mice demonstrated enhanced long-term memory retention and short-term synaptic plasticity in the hippocampus (Tan et al., 2006).
Cbl-b in Metabolic Disorders : Cbl-b deficiency in mice leads to glucose intolerance and peripheral insulin resistance, contributing to macrophage activation and fatty liver (Hirasaka et al., 2007).
Cbl-b Interactions and Functions : Cbl-b is a protein that interacts with various signal transduction proteins, playing a role in regulating their functions or being regulated by them (Keane et al., 1995).
Cbl-b in Human Pathologies : Dysregulation of the Cbl interactome, which includes Cbl-b, can result in various human pathologies, including immune diseases, diabetes, and cancer (Schmidt & Dikič, 2005).
Propiedades
IUPAC Name |
4-(5-azaspiro[2.4]heptan-5-ylmethyl)-6-cyclopropyl-N-[3-[3-[(4-methyl-1,2,4-triazol-3-yl)methyl]oxetan-3-yl]phenyl]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34N6O2/c1-34-19-30-33-26(34)14-29(17-37-18-29)22-3-2-4-23(13-22)31-27(36)25-12-20(11-24(32-25)21-5-6-21)15-35-10-9-28(16-35)7-8-28/h2-4,11-13,19,21H,5-10,14-18H2,1H3,(H,31,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXMQSDNIOKDJHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1CC2(COC2)C3=CC(=CC=C3)NC(=O)C4=CC(=CC(=N4)C5CC5)CN6CCC7(C6)CC7 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cbl-b-IN-1 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![[(3S,4R,8R,12R)-10-methyl-5-methylidene-6,14-dioxo-7,13-dioxatricyclo[10.2.1.04,8]pentadeca-1(15),9-dien-3-yl] 2-methylprop-2-enoate](/img/structure/B8146234.png)


![1-((2R,5S)-5-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-2-methylpiperidin-1-yl)prop-2-en-1-one](/img/structure/B8146254.png)



![4-N-[4-(dimethylamino)phenyl]-2-pyridin-4-yl-5,6,7,8-tetrahydroquinazoline-4,6-diamine](/img/structure/B8146287.png)